5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Overview

Description

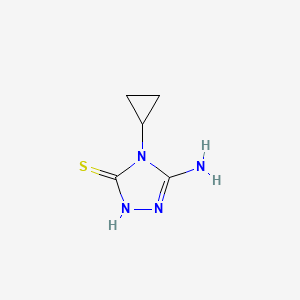

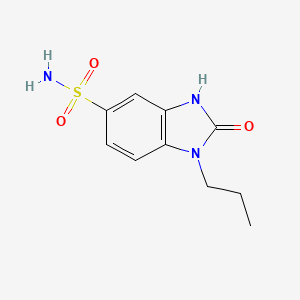

“5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol” is a compound used for proteomics research . It has a molecular formula of C5H8N4S and a molecular weight of 156.21 . This compound is a part of the 1,2,4-triazole family, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like our compound, often involves the use of 3-amino-1,2,4-triazole . This compound acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles . A series of 5-substituted-4-amino-1,2,4-triazole-3-thioesters was synthesized by converting variously substituted organic acids successively into the corresponding esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, 5-substituted-1,2,4-triazole-2-thiols and 5-substituted-1,3,4-oxadiazole-2-thioesters .Molecular Structure Analysis

The compound consists of a 1,2,4-triazole heterocycle with three functional groups: amine, cyclopropyl, and thiol . The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The cyclopropyl group is a three-membered carbon ring, and the thiol group contains a sulfur atom bonded to a hydrogen atom .Chemical Reactions Analysis

1,2,4-Triazoles, including our compound, can undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical and Chemical Properties Analysis

The compound has a molecular weight of 156.21 and a molecular formula of C5H8N4S . It is predicted to have a boiling point of 378.4 °C at 760 mmHg and a density of 1.9 g/cm3 . The refractive index is predicted to be n20D 1.97 .Scientific Research Applications

Reactivity and Biological Applications

Research has highlighted the significance of 1,2,4-triazole-3-thione derivatives, including compounds similar to 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol, for their antioxidant and antiradical activities. These compounds are noted for their positive impact on biochemical processes in patients exposed to high radiation doses, drawing parallels to biogenic amino acids like cysteine due to their free SH-group. This suggests their potential application in mitigating radiation-induced damage and supporting antioxidant defenses (А. G. Kaplaushenko, 2019).

Pharmacological Significance

1,2,4-Triazole derivatives have been explored for a myriad of pharmacological applications due to their structural versatility, which allows for various biological activities. Their importance in drug development is underscored by their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This versatility demonstrates the potential utility of this compound in developing new therapeutic agents (V. Ferreira et al., 2013).

Industrial and Agricultural Use

Amino-1,2,4-triazoles serve as a fundamental raw material in the fine organic synthesis industry, highlighting the industrial significance of compounds like this compound. These derivatives find application in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use in creating heat-resistant polymers and products with fluorescent properties indicates their potential in materials science and engineering (Nazarov V.N. et al., 2021).

Synthesis and Chemical Properties

The synthesis and study of 1,2,4-triazole derivatives, including their physico-chemical properties, are crucial for the development of synthetic drugs and materials. These compounds are utilized in various applications, from pharmaceuticals and veterinary medicine to agriculture and engineering, demonstrating their broad utility across multiple domains (V. Parchenko, 2019).

Mechanism of Action

While the specific mechanism of action for “5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol” is not mentioned in the search results, 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are present in various medicines such as Fluconazole, Flupoxam, and Anastrozole .

Future Directions

The 1,2,4-triazole-containing scaffolds, including “5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol”, have significant pharmaceutical importance and are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name |

3-amino-4-cyclopropyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c6-4-7-8-5(10)9(4)3-1-2-3/h3H,1-2H2,(H2,6,7)(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGLNHBCKFNEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000933-23-2 | |

| Record name | 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B3196701.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide](/img/structure/B3196720.png)

![1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B3196730.png)

![N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide](/img/structure/B3196733.png)

![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine](/img/structure/B3196738.png)

![1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3196748.png)

![[methyl(7H-purin-6-yl)amino]acetic acid](/img/structure/B3196767.png)

![2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide](/img/structure/B3196769.png)

![2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile](/img/structure/B3196775.png)